molecular formula C6H8O2 B2910485 2-methylidenecyclobutane-1-carboxylic acid CAS No. 57822-22-7

2-methylidenecyclobutane-1-carboxylic acid

Cat. No.: B2910485
CAS No.: 57822-22-7
M. Wt: 112.128
InChI Key: ASRYRQIALCSPLM-UHFFFAOYSA-N
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Description

2-methylidenecyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring with a methylene group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation .

Industrial Production Methods: Industrial production methods for 2-methylene-cyclobutanecarboxylic acid are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-methylidenecyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-methylidenecyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylene-cyclobutanecarboxylic acid involves its ability to participate in various chemical reactions due to the presence of the methylene and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, leading to the formation of various derivatives and products .

Comparison with Similar Compounds

Properties

IUPAC Name

2-methylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(4)6(7)8/h5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRYRQIALCSPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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